molecular formula C18H20N4O2 B2788262 N-cyclopentyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 1021133-07-2

N-cyclopentyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2788262
CAS No.: 1021133-07-2
M. Wt: 324.384
InChI Key: BJZXFAVGFTYHGH-UHFFFAOYSA-N
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Description

"N-cyclopentyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide" is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene, commonly associated with bioactivity in pharmaceuticals.
  • 1,3,4-Oxadiazole moiety: A five-membered heterocycle with two nitrogen and one oxygen atom, known for enhancing metabolic stability and hydrogen-bonding interactions. The oxadiazole is substituted with a methyl group at position 3.
  • Acetamide linker: Connects the indole-oxadiazole unit to a cyclopentyl group at the N-terminus, influencing lipophilicity and target binding.

Properties

IUPAC Name

N-cyclopentyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-20-21-18(24-12)15-10-22(16-9-5-4-8-14(15)16)11-17(23)19-13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZXFAVGFTYHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. N-Substituted Acetamide Variants

  • N-(3-Methoxyphenyl) derivative (): Replaces the cyclopentyl group with a 3-methoxyphenyl ring. cyclopentyl’s ~4.2). This may enhance solubility but decrease blood-brain barrier penetration compared to the cyclopentyl variant.
  • N-Thiazol/Benzothiazol derivatives (): Substitutions with thiazole or benzothiazole groups introduce sulfur atoms, which can improve antioxidant and enzyme inhibitory activities. For example, compound 8q (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) showed potent α-glucosidase inhibition (IC₅₀ = 12.3 µM) due to enhanced hydrogen bonding with the sulfanyl group .

B. Oxadiazole Modifications

  • 5-Substituted Oxadiazoles: The target compound’s 5-methyl group balances steric bulk and electron-donating effects.
  • Sulfanyl vs. Direct Linkage : Compounds with a sulfanyl bridge (e.g., ’s 8a-w ) show distinct activity profiles. For instance, 8c demonstrated antibacterial efficacy against Staphylococcus aureus (MIC = 1.2 µg/mL), attributed to the sulfur atom’s nucleophilic reactivity .

C. Indole Core Variations

  • Adamantane-Substituted Indoles (): Bulky adamantane groups at the indole’s 2-position enhance rigidity and receptor binding. For example, 5a–y derivatives showed improved anticancer activity (IC₅₀ = 0.8–5.6 µM) compared to non-adamantane analogs, but synthetic complexity increases .
  • Quinolinone Replacements (): Replacing indole with quinolinone (e.g., N-cyclopentyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide) introduces a keto group, altering π-stacking and redox properties.

Key Observations :

  • The cyclopentyl group in the target compound likely enhances membrane permeability over polar N-substituents (e.g., 3-methoxyphenyl).
  • Sulfanyl-linked derivatives () outperform direct-linked analogs in enzyme inhibition due to additional sulfur-mediated interactions.
  • Adamantane substitution () significantly boosts anticancer activity but may limit solubility.
Pharmacokinetic Considerations
  • Lipophilicity : Cyclopentyl (cLogP ~4.2) > Adamantane (~5.1) > 3-Methoxyphenyl (~3.5). Higher lipophilicity improves CNS penetration but may reduce aqueous solubility.
  • Metabolic Stability : Oxadiazole’s resistance to hydrolysis enhances half-life over ester-containing analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-cyclopentyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Indole functionalization : Substitution at the indole C3 position via coupling reactions (e.g., using 5-methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives) .

Acetamide coupling : Reaction of N-cyclopentylamine with activated esters (e.g., using EDC/HOBt or DCC as coupling agents) .

  • Key reagents : Dimethylformamide (DMF), sodium hydride (NaH), and chloroacetyl chloride are commonly used for alkylation and acylation steps .

Q. How can researchers confirm the structural identity and purity of the compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify cyclopentyl, indole, and oxadiazole moieties (e.g., indole H-1 proton at δ 7.2–7.5 ppm, oxadiazole C=O at ~165 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]⁺: ~380–400 Da) .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% by area normalization) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : DMSO (for biological assays) or chloroform (for NMR analysis) due to the compound’s hydrophobic indole and cyclopentyl groups .
  • Stability : Avoid aqueous buffers at extreme pH; stability in DMSO at –20°C for >6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

Dose-response assays : Test across a wide concentration range (e.g., 0.1–100 µM) to differentiate specific inhibition from nonspecific cytotoxicity .

Off-target profiling : Use kinase or cytochrome P450 panels to identify promiscuous binding .

Structural analogs : Compare activity of derivatives lacking the oxadiazole or cyclopentyl groups to pinpoint pharmacophores .

  • Example data conflict : A study reported IC₅₀ = 2 µM for COX-2 inhibition but observed cytotoxicity at 10 µM . Resolution required testing in isogenic cell lines to exclude off-target effects.

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Key parameters :

ParameterOptimal ConditionYield Improvement
Temperature0–5°C for acylationReduces side reactions
SolventAnhydrous DMFEnhances coupling efficiency
Catalyst10 mol% DMAPAccelerates amide bond formation
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can molecular docking studies predict the compound’s mechanism of action?

  • Workflow :

Target selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., 5-lipoxygenase, EGFR kinase) .

Docking software : AutoDock Vina or Schrödinger Suite with OPLS4 force field .

Validation : Compare docking scores (e.g., ΔG < –8 kcal/mol) with known inhibitors .

  • Case study : Docking into the COX-2 active site revealed hydrogen bonding between the oxadiazole ring and Arg120, explaining its anti-inflammatory activity .

Q. What experimental designs address low reproducibility in biological assays?

  • Recommendations :

  • Controls : Include a reference inhibitor (e.g., celecoxib for COX-2 assays) and vehicle (DMSO) controls .
  • Replicates : Triplicate measurements with independent compound batches to exclude synthetic variability .
  • Buffer conditions : Use 1% BSA in PBS to prevent compound aggregation .

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